2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid: Structural Dynamics, Physicochemical Properties, and Applications in Drug Discovery
2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid: Structural Dynamics, Physicochemical Properties, and Applications in Drug Discovery
Executive Summary
The pursuit of novel, orally bioavailable therapeutics frequently relies on privileged heterocyclic scaffolds that offer a balance of metabolic stability, target specificity, and synthetic tractability. 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS: 1343134-57-5) has emerged as a critical building block in modern medicinal chemistry[1]. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its physicochemical profile, mechanistic rationale in drug design, and self-validating synthetic protocols for its integration into discovery pipelines.
Structural Rationale and Physicochemical Profiling
The architectural design of 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid is highly deliberate, combining three distinct functional zones:
-
The Imidazo[1,2-a]pyridine Core: A fused bicyclic system that acts as an excellent hydrogen-bond acceptor. It frequently serves as an ATP-competitive hinge binder in kinase targets (e.g., PDGFR)[2].
-
The C2-Cyclopropyl Motif: Cyclopropyl rings are deployed as rigid bioisosteres for aliphatic chains. They restrict conformational flexibility, lower the overall molecular weight, and provide a lipophilic vector that tightly occupies hydrophobic specificity pockets while resisting cytochrome P450-mediated oxidation[3].
-
The C6-Carboxylic Acid: This moiety serves as a versatile synthetic handle. It allows for late-stage derivatization (typically via amide coupling) to explore structure-activity relationships (SAR) in the solvent-exposed regions of target proteins[4].
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the scaffold, which are critical for predicting its pharmacokinetic behavior (e.g., Lipinski's Rule of 5 compliance)[5].
| Property | Value |
| Chemical Name | 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid |
| CAS Number | 1343134-57-5 |
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| Monoisotopic Mass | 202.07423 Da |
| Predicted XLogP | ~1.9 (Optimal for membrane permeability) |
| SMILES | O=C(O)C1=CN2C=C(N=C2C=C1)C1CC1 |
Mechanistic Role in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is not merely a structural spacer; it is a pharmacodynamically active core utilized across multiple therapeutic areas:
-
Antiviral Agents (hRSV & hMPV): Derivatives synthesized directly from 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid have been identified as potent replication inhibitors of human respiratory syncytial virus (hRSV) and human metapneumovirus (hMPV)[3].
-
Kinase Inhibition (Oncology): The core nitrogen atoms form critical hydrogen bonds with the hinge region of kinases. For instance, in Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors, the scaffold blocks downstream PI3K and MAPK signaling, thereby halting tumor angiogenesis and fibrosis[2].
-
Autotaxin (ATX) Inhibition: The scaffold has been successfully utilized to inhibit ATX, preventing the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a signaling molecule heavily implicated in fibrotic diseases[4].
Fig 1. Pharmacodynamic signaling modulation by imidazo[1,2-a]pyridine-based kinase inhibitors.
Experimental Protocols & Synthetic Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include explicit causal reasoning for reagent selection and built-in analytical checkpoints.
Protocol A: Synthesis of the Core Scaffold
This protocol utilizes a Chichibabin-type condensation between a 2-aminopyridine derivative and an α -haloketone[3].
Causality Rationale: Ethanol is selected as a polar protic solvent to stabilize the transition state during the initial SN2 displacement of the bromide. Heating to 80°C provides the thermodynamic energy required to drive the subsequent intramolecular dehydration, forming the aromatic imidazo[1,2-a]pyridine system.
Step-by-Step Methodology:
-
Reaction Setup: Suspend methyl 6-aminonicotinate (1.0 eq) and 2-bromo-1-cyclopropylethan-1-one (1.1 eq) in anhydrous ethanol (0.3 M concentration).
-
Cyclization: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.
-
Validation Checkpoint 1 (LC-MS): Sample the reaction. The protocol is validated when the Total Ion Chromatogram (TIC) shows complete consumption of the starting material ( m/z 153 [M+H]+ ) and the appearance of the cyclized methyl ester intermediate ( m/z 217 [M+H]+ ).
-
Solvent Removal: Concentrate the mixture in vacuo and partition between Ethyl Acetate and saturated NaHCO3 to neutralize hydrobromic acid byproducts. Extract and dry the organic layer over Na2SO4 .
-
Saponification: Dissolve the crude ester in a 3:1 mixture of THF/H 2 O. Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4 hours. Rationale: The mixed solvent ensures solubility of both the organic ester and the inorganic hydroxide, while LiOH provides mild, controlled hydrolysis.
-
Validation Checkpoint 2 (Precipitation & LC-MS): Remove THF in vacuo. Slowly acidify the aqueous layer with 1M HCl to pH 3-4. The precipitation of a white/pale-yellow solid serves as a visual validation of successful hydrolysis. Filter the solid and confirm via LC-MS ( m/z 203 [M+H]+ ).
Fig 2. Synthetic workflow for 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid.
Protocol B: Late-Stage Derivatization (Amide Coupling)
To explore SAR, the C6-carboxylic acid is frequently converted into various carboxamides[6].
Causality Rationale: HATU is chosen as the coupling reagent over standard carbodiimides (like EDC) because its HOAt leaving group is highly reactive, minimizing epimerization and driving the reaction to completion even with sterically hindered secondary amines. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling.
Step-by-Step Methodology:
-
Activation: Dissolve 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the desired primary or secondary amine (1.2 eq) to the activated mixture. Stir for 2-4 hours at room temperature.
-
Validation Checkpoint 3 (TLC/UPLC): Monitor by UPLC-MS. The disappearance of the m/z 203 peak and the emergence of the product mass confirms successful amide bond formation.
-
Purification: Quench with water, extract with Dichloromethane (DCM), and wash the organic layer extensively with brine to remove DMF. Purify via reverse-phase preparative HPLC to yield the final targeted inhibitor.
Conclusion
2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid is a highly optimized, dual-purpose scaffold. Its cyclopropyl group ensures metabolic resilience and precise hydrophobic targeting, while the carboxylic acid moiety provides an ideal vector for rapid library generation. By employing self-validating synthetic protocols, drug discovery professionals can efficiently leverage this core to develop novel therapeutics targeting viral replication, kinase-driven oncology, and fibrotic pathways.
References
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability Source: PMC (nih.gov) URL:[Link]
-
2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid - PubChemLite Source: uni.lu URL:[Link]
-
Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications (acs.org) URL:[Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction Source: MDPI (mdpi.com) URL:[Link]
- Source: Google Patents (google.com)
Sources
- 1. 1343134-57-5 | 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid - AiFChem [aifchem.com]
- 2. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2025006293A2 - Inhibitors of human respiratory syncytial virus and metapneumovirus - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (C11H10N2O2) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
